1,4a-Dimethyldecahydronaphthalene

Description

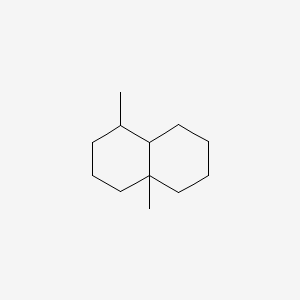

Structure

3D Structure

Properties

CAS No. |

66553-60-4 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

4,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C12H22/c1-10-6-5-9-12(2)8-4-3-7-11(10)12/h10-11H,3-9H2,1-2H3 |

InChI Key |

CDHYXCXKMUPECY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2(C1CCCC2)C |

Origin of Product |

United States |

Structural Significance Within Saturated Bicyclic Systems

The 1,4a-dimethyldecahydronaphthalene framework is a quintessential example of a saturated bicyclic system, characterized by two fused six-membered rings. The fusion of these rings can result in either a cis or trans configuration, leading to distinct three-dimensional arrangements with significant implications for the molecule's stability and reactivity. The presence of two methyl groups, one at a bridgehead carbon (4a) and the other at a non-bridgehead carbon (1), introduces additional stereochemical complexity.

Importance As a Core Structure in Complex Molecule Synthesis

The true chemical eminence of the 1,4a-dimethyldecahydronaphthalene skeleton lies in its prevalence as a core structural unit in a wide variety of natural products, most notably the sesquiterpenoids. Many of these natural products exhibit significant biological activities, making their synthesis a key objective for organic chemists.

The this compound framework is the central scaffold of the eudesmane (B1671778) and drimane (B1240787) classes of sesquiterpenoids. These compounds are found in a diverse range of plants and fungi and are known for their array of biological properties. For instance, the drimane sesquiterpenoids are characterized by a decahydronaphthalene (B1670005) core with specific stereochemistry and functionalization patterns. The synthesis of these complex natural products often involves strategies to construct the this compound core with precise control over the stereochemistry of the ring fusion and the substituent groups.

Research Trajectories and Contemporary Academic Interest

Hydrogenation-Based Routes

Hydrogenation of naphthalene and its substituted precursors is a fundamental method for accessing the decahydronaphthalene (decalin) skeleton. The choice of catalyst and reaction conditions is crucial for achieving high yields and the desired stereoisomers.

Catalytic Hydrogenation of Naphthalene and Substituted Naphthalenes

The catalytic hydrogenation of naphthalenes is a widely used industrial process. For instance, the hydrogenation of dimethylnaphthalene can be achieved by reacting it with methanol (B129727) in the vapor phase over a silica-alumina catalyst. google.com This process is essential for producing various isomers of dimethyldecahydronaphthalene. The reaction is typically carried out at elevated temperatures and pressures, with the specific conditions influencing the product distribution. chemguide.co.uk

Commonly used catalysts for the hydrogenation of aromatic rings include platinum, palladium, and nickel. youtube.comyoutube.comyoutube.com These metals, often supported on materials like carbon or alumina, facilitate the addition of hydrogen across the double bonds of the naphthalene ring system. youtube.comyoutube.comyoutube.com The choice of catalyst can significantly impact the reaction's efficiency and the stereochemical outcome. For example, nickel catalysts are often used in the hardening of vegetable oils through hydrogenation. chemguide.co.uk

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Application |

| Nickel | - | ~150 | - | Hydrogenation of ethene chemguide.co.uk |

| Palladium | Carbon | Room Temp | 1 | General alkene hydrogenation youtube.com |

| Platinum | Carbon | Room Temp | 1 | General alkene hydrogenation youtube.com |

| Ruthenium | - | 100-190 | 50-350 | Hydrogenation of 4,4'-diaminodiphenylmethane google.com |

| Ni/SiO2 | Silica | - | - | Selective hydrogenation of dimethyl terephthalate (B1205515) nih.gov |

Control of Stereochemistry in Hydrogenation Processes

Controlling the stereochemistry at the newly formed chiral centers during hydrogenation is a significant challenge. The addition of hydrogen to the naphthalene ring system can result in the formation of both cis- and trans-fused decalin isomers. The stereoselectivity of the hydrogenation is influenced by several factors, including the catalyst, solvent, and the structure of the substrate. researchgate.net

The mechanism of catalytic hydrogenation typically involves the adsorption of the substrate onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. youtube.com This process generally results in a syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com The stereochemical outcome is therefore dependent on how the naphthalene molecule orients itself on the catalyst surface.

For substituted naphthalenes, the existing substituents can direct the approach of the hydrogen, leading to a preference for one stereoisomer over another. The choice of solvent can also play a role by influencing the conformation of the substrate and its interaction with the catalyst surface. researchgate.net

Stereoselective Alkylation and Cycloaddition Approaches

To overcome the challenges of controlling stereochemistry in hydrogenation, various stereoselective synthetic methods have been developed. These approaches aim to construct the decalin core with a high degree of control over the relative and absolute stereochemistry of the chiral centers.

Stereoselective Alkylation Reactions in Decalin Core Formation

Stereoselective alkylation is a powerful tool for introducing substituents, such as the methyl groups in this compound, in a controlled manner. This often involves the use of chiral auxiliaries or catalysts to direct the alkylation to a specific face of the molecule. While direct research on stereoselective alkylation for this compound is not abundant in the provided results, the principles of stereoselective synthesis can be applied. For example, the synthesis of mirogabalin (B560033) utilizes a stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, demonstrating the power of this approach in creating specific stereoisomers. chemrxiv.orgresearchgate.net

Lewis Acid-Mediated Intramolecular Diels-Alder Reactions for Decalin Scaffolds

The intramolecular Diels-Alder (IMDA) reaction is a highly effective method for constructing the bicyclic decalin system in a single step with excellent stereocontrol. nih.govresearchgate.net This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together in the same molecule. The stereochemistry of the resulting decalin is dictated by the geometry of the transition state.

Lewis acids are often employed to catalyze IMDA reactions. nih.govnih.govmdpi.com They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. nih.gov More importantly, the Lewis acid can lock the conformation of the tether, leading to a highly stereoselective cycloaddition. nih.gov For example, the use of a Lewis acid template can bring the diene and dienophile into close proximity and activate the dienophile simultaneously, significantly enhancing the efficiency and stereoselectivity of the cycloaddition. mdpi.com Computational studies have shown that Lewis acids can increase the rate of reaction and the energy difference between the endo and exo transition states, often leading exclusively to the endo product. nih.gov

| Lewis Acid | Reactants | Outcome | Reference |

| BF3 | Cycloalkenones and terminal dienes | High endo stereoselectivity, increased reaction rate | nih.gov |

| Various | Isoprene and methyl acrylate | Reduced Pauli repulsion, accelerated reaction | nih.gov |

| Template-based | Diene and dienophile tethered | High regioselectivity and stereoselectivity for bicyclic γ-lactones | mdpi.com |

Dynamic Kinetic Desymmetrization in Decalin Derivative Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, reversible epimerization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. wikipedia.org A related and equally powerful technique is the desymmetrization of meso or prochiral compounds. unife.itrsc.org

In the context of decalin synthesis, dynamic kinetic desymmetrization has been used to construct functionalized decalin derivatives with high enantioselectivity. nih.govacs.org For instance, a catalytic desymmetrization strategy involving an aldol-aldol annulation of C2-symmetric derivatives has been developed to afford decalin derivatives with high enantiomeric excess. nih.govacs.org Theoretical and experimental studies have helped to elucidate the mechanism, identifying the rate-limiting and stereochemistry-determining step as the second aldol (B89426) reaction. nih.govacs.org This approach allows for the efficient creation of complex, stereodefined decalin scaffolds from symmetrical precursors.

| Method | Starting Material | Key Transformation | Outcome | Reference |

| Catalytic Desymmetrization | C2-symmetric derivatives | Aldol-aldol annulation | Functionalized decalin derivatives with high enantioselectivity | nih.govacs.org |

| Dynamic Kinetic Resolution | Racemic δ-oxoacid derivatives | Cyclocondensation with chiral aminoalcohols | Polysubstituted lactams with high enantioselectivity | rsc.org |

Diastereoselective α-Methylation and Intramolecular Aldol Condensation Strategies

The construction of the this compound skeleton often relies on a combination of powerful ring-forming reactions and stereocontrolled alkylation steps. Intramolecular aldol condensation is a key strategy for assembling the bicyclic decalin core, while subsequent diastereoselective methylation establishes the requisite stereocenters.

An intramolecular aldol reaction involves a molecule containing two carbonyl groups, which, under basic or acidic conditions, reacts with itself to form a cyclic product. acs.org The reaction proceeds by forming an enolate at one α-carbon, which then acts as a nucleophile, attacking the other carbonyl group. doaj.orgwhiterose.ac.uk For the synthesis of decalin systems, dicarbonyl precursors are designed so that this cyclization preferentially forms a stable six-membered ring. acs.orgyoutube.com For instance, a 2,6-heptanedione (B80457) derivative can cyclize to form a six-membered ring, a 3-methyl-2-cyclohexenone, which is a core component of the decalin structure. acs.org The stereochemical outcome of these cyclizations can be controlled, affording functionalized decalin derivatives with high enantioselectivity through processes like catalytic desymmetrization. nih.gov

Once the decalinone (a decalin skeleton containing a ketone group) is formed, the introduction of methyl groups at specific positions is required. The α-methylation of ketones is a fundamental transformation, but achieving high diastereoselectivity can be challenging. nih.gov One effective method involves a two-step sequence: regioselective formation of an enaminone followed by diastereoselective hydrogenation. This approach has proven scalable and tolerant of various functional groups. nih.gov Other methods for the stereoselective synthesis of α-methyl functional groups utilize chiral auxiliaries or specific reagents that control the direction of electrophilic attack on the enolate. nih.govresearchgate.net

A practical application of these principles is seen in the total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a compound with a closely related structure. The synthesis commences with the well-known Wieland-Miescher ketone, a common starting material for decalin-based structures. rsc.org This starting material already contains one of the rings and a ketone, providing a scaffold for subsequent modifications, including the precise and stereocontrolled introduction of the necessary methyl groups to achieve the final complex structure. rsc.org

Biomimetic Synthesis of Decalin-Containing Natural Products

The decalin ring system is a common motif in a wide array of natural products, particularly those derived from polyketides and isoprenoids. nih.govnih.gov Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing these complex molecules in the laboratory.

Emulation of Biosynthetic Pathways for Decalin Core Assembly

In nature, the decalin core of many polyketide-derived natural products, such as the cholesterol-lowering drug lovastatin (B1675250), is assembled through a remarkable enzymatic process. researchgate.netsunderland.ac.uknih.gov The biosynthesis relies on a giant, multifunctional enzyme known as a polyketide synthase (PKS). nih.gov Specifically, the lovastatin nonaketide synthase (LovB), in conjunction with an enoyl reductase (LovC), constructs a linear polyene chain. sunderland.ac.uknih.gov This enzyme-bound precursor is then folded into a specific conformation that facilitates an intramolecular Diels-Alder (IMDA) reaction, a powerful [4+2] cycloaddition that forms the six-membered rings of the decalin core with high stereoselectivity. researchgate.net This key cyclization is catalyzed by a dedicated enzyme, a Diels-Alderase (DAase). researchgate.net

Inspired by this, synthetic chemists frequently employ the intramolecular Diels-Alder reaction as a biomimetic strategy to construct decalin frameworks. While the reaction can occur thermally, its stereoselectivity in the lab can be influenced by factors like Lewis acid catalysts. nih.gov The goal is to design a linear precursor with a diene and a dienophile positioned appropriately, such that upon reaction, it folds and cyclizes to form the desired decalin product, mimicking the efficiency of the enzymatic process. acs.org

Specific Case Studies in Biomimetic Decalin Synthesis

The power of biomimetic synthesis is highlighted in the total synthesis of several complex natural products containing the decalin motif.

Meiogynin A: This natural product features a cis-decalin skeleton and acts as an inhibitor of the anti-apoptotic protein Bcl-xL. nih.govnih.gov Its biomimetic total synthesis was achieved through a convergent approach where the key step was an endo-selective Diels-Alder reaction between a synthesized diene and a dienophile, successfully replicating the proposed biosynthetic pathway. nih.govacs.org

Dixiamycin B: The dixiamycins are a family of dimeric indolosesquiterpene alkaloids with a trans-decalin scaffold. rsc.orgsnnu.edu.cn Their synthesis presented the challenge of forming a rare N-N bond between two monomer units. A biomimetic approach utilized an electrochemical oxidative dimerization, which mimicked a natural oxidative coupling process and proved pivotal in the first total synthesis of dixiamycin B. acs.orgblogspot.com

Lovastatin: The biosynthesis of lovastatin serves as a paradigm for polyketide-derived decalin natural products. The megasynthase complex LovB-LovC produces the dihydromonacolin L intermediate, which contains the decalin system formed via the aforementioned IMDA reaction. sunderland.ac.uknih.gov A separate acyltransferase, LovD, then attaches the side chain to complete the synthesis of lovastatin. nih.gov This detailed understanding of the biosynthetic machinery offers opportunities for engineered biosynthesis of new statin analogues. doaj.orgnih.gov

Table 1: Selected Biomimetic Syntheses of Decalin-Containing Natural Products

| Natural Product | Key Biomimetic Step | Precursors / Method | Reference |

|---|---|---|---|

| Meiogynin A | Intramolecular Diels-Alder | Synthetic diene and dienophile | nih.gov, acs.org |

| Dixiamycin B | Oxidative Dimerization | Electrochemical N-N coupling of xiamycin A monomer | acs.org, blogspot.com |

| Lovastatin | Enzymatic Diels-Alder | Biosynthesis via LovB/LovC PKS and LovD acyltransferase | nih.gov, researchgate.net |

Rearrangement Reactions in Decalin Chemistry

The rigid, fused-ring structure of decalin derivatives makes them prone to fascinating and complex skeletal rearrangements, particularly when carbocation intermediates are involved. These reactions are often triggered during solvolysis.

Solvolytic Rearrangement of Decalin Derivatives

Solvolysis is a reaction where the solvent acts as the nucleophile. When decalin derivatives with a good leaving group, such as a tosylate (OTs), are subjected to solvolysis, they can ionize to form a carbocation. masterorganicchemistry.com This intermediate is often unstable and can undergo rapid rearrangement to a more stable structure before being trapped by the solvent.

A key example is the solvolytic rearrangement of 1β-tosyloxy-4α,8aβ-dimethyldecalin derivatives. rsc.orgrsc.org When these compounds are heated in a suitable solvent, the tosylate group departs, generating a secondary carbocation on the decalin framework. This cation can then undergo a 1,2-alkyl shift, leading to a ring contraction and the formation of a hydroazulene skeleton (a fused seven- and five-membered ring system). rsc.org This transformation is a classic example of the Wagner-Meerwein rearrangement in a bicyclic system. The product distribution is highly dependent on the substrate's conformation and the reaction conditions. For instance, Heathcock and Ratchiff reported that the solvolysis of a related decalin tosylate yielded a mixture of hydroazulenic and hydronaphthalenic ketones. rsc.org The stereochemistry of the starting material is crucial; only conformations that allow for proper orbital alignment will facilitate the rearrangement. rsc.org Studies on other substituted trans-2-decalyl tosylates have further elucidated how remote substituents can influence the rates and pathways of these solvolytic reactions through inductive effects. acs.org

Mechanistic Insights into Rearrangement Pathways

The primary mechanism governing these solvolytic rearrangements is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orgthieme.de This process is driven by the formation of a more stable carbocation (e.g., secondary to tertiary) or the relief of ring strain. youtube.comlibretexts.org

The process begins with the departure of the leaving group (e.g., tosylate) to form a carbocation. In the case of the 1β-tosyloxy-4α,8aβ-dimethyldecalin system, a secondary carbocation is formed at C1. A bond from an adjacent carbon (for example, the C4a-C8a bond) can then migrate to the positively charged C1. This concerted shift results in the contraction of the original six-membered ring into a five-membered ring and the expansion of the other six-membered ring into a seven-membered ring, forming the hydroazulene framework. The positive charge is simultaneously transferred to the migration origin (C4a). This newly formed carbocation can then be quenched by the solvent or lose a proton to form a stable alkene product. rsc.org

The entire process is a cationic nih.govacs.org-sigmatropic rearrangement. wikipedia.org The exact nature of the intermediate—whether it is a discrete, "free" carbocation or a more closely associated ion pair—has been a subject of extensive study and depends heavily on the solvent's polarity and nucleophilicity. whiterose.ac.ukresearchgate.net In many cases, the rearrangement is thought to proceed through a transition state where the positive charge is delocalized over the migrating group and the two carbons involved in the shift. libretexts.org

Mechanistic Studies of Key Organic Reactions

Understanding the intricate mechanisms of organic reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies. For decalin systems, including derivatives like this compound, cycloaddition reactions and hydride transfer processes are of significant interest.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, including the decalin system. rsc.orgacs.org The Diels-Alder reaction, in both its intermolecular and intramolecular variants, is a cornerstone for synthesizing decalin skeletons. rsc.org For instance, the reaction of naphthalenes, the aromatic precursors to decalins, can undergo dearomative [4+2] cycloaddition reactions with various dienophiles under visible-light energy-transfer catalysis to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov Computational and experimental studies have been crucial in understanding the selectivity and mechanism of these transformations.

The stereochemical outcome of cycloaddition reactions is highly dependent on the nature of the diene, dienophile, and any catalyst employed. For example, the inverse-electron-demand Diels-Alder reaction of 2-pyrones with silyl (B83357) cyclohexadienol ethers, catalyzed by ytterbium complexes, provides a pathway to a variety of substituted cis-decalin derivatives with high stereoselectivity. nih.gov The absolute configurations of the products can be controlled by the chirality of the catalyst's ligand and the starting materials. nih.gov

Furthermore, detailed mechanistic investigations, often supported by density functional theory (DFT) calculations, have shed light on the transition states and intermediates of these reactions. acs.org For example, in the photocyclization of trans-decalin-substituted diketones, DFT calculations have shown that both substrate conformation and intramolecular hydrogen bonding influence the diastereoselectivity of the reaction. acs.orgnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Mechanistic Insight |

| Dearomative [4+2] Cycloaddition | Naphthalenes, Vinyl Benzenes | Visible-light energy-transfer catalysis | Bicyclo[2.2.2]octa-2,5-diene scaffolds | Energy-transfer catalysis overcomes unfavorable thermodynamics. nih.gov |

| Inverse-Electron-Demand Diels-Alder | 2-Pyrones, Silyl Cyclohexadienol Ethers | Ytterbium catalyst | Substituted cis-decalin derivatives | Stereoselectivity is controlled by the catalyst and substrate chirality. nih.gov |

| Norrish-Yang Photocyclization | trans-Decalin-substituted diketones | Daylight | α-hydroxyl butanone spirocarbocycles | Diastereoselectivity is influenced by substrate conformation and intramolecular hydrogen bonding. acs.orgnih.gov |

Hydride transfer reactions are fundamental processes in many biological and chemical systems. In the context of decalin chemistry, understanding hydride transfer is relevant to both synthetic transformations and the reactivity of related biomolecules. While direct studies on this compound are limited, broader research into hydride transfer involving related heterocyclic systems provides valuable insights.

For example, computational studies on the stereoselectivity of hydride transfer to N5,N10-methylenetetrahydromethanopterin and N5,N10-methylenetetrahydrofolate have revealed the significant role of structural strain in directing the reaction pathway. chemrxiv.org These studies show that non-enzymatic reductions often favor a different stereochemical outcome compared to their enzymatic counterparts, a phenomenon attributed to the intrinsic structural rigidity of the molecules. chemrxiv.org

Furthermore, research into mimicking the function of enzymes like [Fe]-hydrogenase, which catalyzes reversible hydride transfer, has led to the development of transition metal-catalyzed systems. nih.gov These systems utilize N,N'-diarylimidazolinium cations as models for the biological hydride acceptors and have demonstrated the ability to catalyze both the forward (hydrogenation) and reverse (dehydrogenation) reactions, highlighting the role of the catalyst and proton concentration in controlling the direction of hydride transfer. nih.gov

Catalytic Applications in Decalin Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The construction and functionalization of the decalin framework have greatly benefited from the development of both transition metal and organocatalytic methods.

Transition metal catalysts are widely used in a variety of powerful C-C bond-forming reactions. mdpi.com For the synthesis of decalin-containing molecules, reactions such as the Heck, Suzuki-Miyaura, Stille, Hiyama, and Sonogashira cross-coupling reactions are invaluable. mdpi.com These methods allow for the coupling of various organic fragments, providing access to complex molecular architectures.

Radical cyclizations mediated by transition metals also offer an effective strategy for constructing decalin frameworks. For instance, a domino cyclization mediated by Mn(OAc)₃ and Cu(OTf)₂ has been shown to be effective for the stereoselective construction of the cis-decalin framework. elsevierpure.comresearchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. uniroma1.it In decalin chemistry, organocatalysis has been successfully applied to the enantioselective synthesis of various derivatives.

A notable example is the organocatalytic synthesis of polyfunctionalized bicyclo[4.4.0]decalin systems through a nitro-Michael/Aldol reaction of γ-nitroketones with α,β-unsaturated aldehydes, mediated by a diphenylprolinol silyl ether catalyst. nih.gov This reaction proceeds with excellent diastereo- and enantioselectivity. nih.gov Similarly, the Jørgensen catalyst has been employed in the synthesis of cis-decalins from cyclohexenal derivatives and sulfonyl Nazarov reagents. mdpi.com The proposed mechanism involves a double-Michael addition sequence. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. An organocatalytic domino Knoevenagel/Michael/hydro-lactamisation sequence, using L-proline as a dual-role catalyst, has been developed for the diastereoselective synthesis of fused 2-pyridone decalines. rsc.org

The design of catalysts is crucial for achieving high stereoselectivity in the synthesis of decalin derivatives. The development of organocatalysts for the synthesis of important bicyclic building blocks like the Wieland-Miescher ketone, a decalin derivative, has been a significant area of research. uniroma1.it Since the initial reports of using L-proline for the stereoselective intramolecular aldol reaction to form these ketones, numerous other organocatalysts have been designed and studied to improve efficiency and selectivity. uniroma1.it

The choice of catalyst and reaction conditions can dramatically influence the stereochemical outcome. For instance, in the enantioselective synthesis of a rare cis-decalin-cis-hydrindane tricyclic system, a key step involved an organocatalytic desymmetrization of a meso-ditosylate. kcl.ac.uk Screening of various catalysts was essential to achieve the desired high enantioselectivity. kcl.ac.uk

The following table summarizes selected catalytic systems used in the stereoselective synthesis of decalin derivatives:

| Catalyst | Reaction Type | Substrates | Product | Stereoselectivity |

| Diphenylprolinol silyl ether | Nitro-Michael/Aldol | γ-nitroketones, α,β-unsaturated aldehydes | Hexa-substituted decalin carboaldehydes | up to >99:1 dr and >99% ee nih.gov |

| Jørgensen's catalyst | Double-Michael addition | Cyclohexenal derivatives, β-keto-γ,δ-unsaturated sulfones | cis-Decalins | High enantioselectivity mdpi.com |

| L-proline | Domino Knoevenagel/Michael/hydro-lactamisation | Various aldehydes, malononitrile, cyclic ketones | Fused 2-pyridone decalines | High diastereoselectivity (dr > 20) rsc.org |

| Prolinamide catalyst | Asymmetric intramolecular aldol | Triketone precursor | Wieland-Miescher ketone | 89% ee acs.orgnih.gov |

Diverse Organic Transformations of Decalin Systems

The decalin ring system, being the fundamental framework of this compound, undergoes a variety of organic transformations. These reactions are pivotal in the laboratory synthesis and modification of drimane (B1240787) sesquiterpenoids, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Functionalization of the saturated decalin core of this compound and its derivatives is a key strategy for the synthesis of complex natural products. These reactions introduce new functional groups, which can then be further manipulated.

A significant focus has been on the introduction of oxygen-containing functionalities, particularly hydroxyl groups, at various positions on the drimane skeleton. This is often achieved through both chemical and biological methods. For instance, microbial oxidation using fungi such as Cunninghamella elegans or Aspergillus niger has been successfully employed to introduce a hydroxyl group at the 3β-position of drimane derivatives. rsc.org

Enzymatic reactions also play a crucial role in the specific functionalization of the decalin skeleton. Drimenol (B159378) synthases, for example, are bifunctional enzymes that first catalyze the cyclization of farnesyl diphosphate (B83284) to drimenyl diphosphate and subsequently hydrolyze the diphosphate group to yield drimenol, a key drimane sesquiterpenoid. biorxiv.orgnih.govacs.orgnih.gov Cytochrome P450 enzymes are also known to be involved in the hydroxylation of the drimane core. nih.gov

The following table summarizes representative functionalization reactions on the drimane skeleton:

| Starting Material | Reagent/Catalyst | Product(s) | Reaction Type | Reference(s) |

| 1,4,4a,5,6,8,8a-octahydro-5,8,8a-trimethyl-1β,4aα,8aβ-naphthalene-1,2-dimethanol | C. elegans or A. niger | 3β-hydroxy derivative | Microbial hydroxylation | rsc.org |

| Farnesyl diphosphate | Drimenol synthase | Drimenol | Enzymatic cyclization and hydrolysis | biorxiv.orgnih.govacs.orgnih.govmdpi.com |

| Drimenol | Cytochrome P450 enzymes | Hydroxylated drimenol derivatives | Enzymatic hydroxylation | nih.gov |

| (+)-Sclareolide | MeLi, (CF3CO)2O/H2O2, KOH, TsOH·H2O | Drimenol | Multi-step synthesis | researchgate.net |

Oxidation and reduction reactions are fundamental to the interconversion of drimane sesquiterpenoids and the synthesis of highly functionalized derivatives such as polygodial and warburganal.

The oxidation of alcohol functionalities to aldehydes or carboxylic acids is a common transformation. For example, the synthesis of the potent antifeedant polygodial from drimenol involves the oxidation of the primary alcohol to an aldehyde. ichem.md Various oxidizing agents, including pyridinium (B92312) chlorochromate (PCC) and Swern oxidation reagents, have been utilized for these transformations. ichem.mdnih.gov The oxidation of isodrimeninol with PCC has been shown to yield various drimane derivatives. nih.gov

Reduction reactions are equally important, particularly for the stereoselective synthesis of the decalin core and for the conversion of carbonyl groups to alcohols. The reduction of enones can be achieved using catalytic hydrogenation (e.g., Pd/C, H2) or dissolving metal reductions (e.g., Li/NH3). iupac.org Lithium aluminium hydride (LiAlH4) is a common reagent for the reduction of esters and aldehydes to alcohols in the synthesis of drimane derivatives. rsc.org

The table below details some key oxidation and reduction reactions in the context of drimane synthesis:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| Drimenol | PCC, CH2Cl2 | Drimenal | Oxidation | ichem.md |

| Isodrimeninol | Pyridinium chlorochromate (PCC) | Drimane derivatives | Oxidation | nih.gov |

| Diol intermediate | Swern reagent ((COCl)2, DMSO) | Polygodial | Oxidation | ichem.md |

| Diester intermediate | Lithium aluminium hydride (LiAlH4) | Diol intermediate | Reduction | rsc.org |

| Conjugated double bond | Lithium in ammonia (B1221849) or catalytic reduction | trans-decalone | Reduction | iupac.org |

| Drimic acid ester | LiAlH4 | Drimenol | Reduction | ichem.md |

Condensation and annulation reactions are powerful tools for the construction of the bicyclic decalin system and for the formation of additional rings fused to the drimane skeleton. wikipedia.orglibretexts.org

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are central to many total syntheses of drimane sesquiterpenoids. mit.edunih.govresearchgate.net The Diels-Alder reaction, a type of [4+2] cycloaddition, has been effectively used to construct the decalin core. For instance, the reaction of a substituted 1-vinyl-2,6,6-trimethylcyclohex-1-ene with dimethyl acetylenedicarboxylate (B1228247) affords a key intermediate in the synthesis of several drimane natural products. rsc.org Gold-catalyzed tandem reactions of 1,7-diynes have also been developed to construct the drimane skeleton in a single step, forming multiple bonds and stereocenters. nih.govacs.org

Intramolecular condensation reactions are often employed to form lactone rings, a common structural motif in drimane sesquiterpenoids. nih.gov These reactions typically involve the cyclization of a hydroxy-acid or a related precursor. The formation of a γ-butyrolactone ring can occur through the condensation of a C-11 or C-12 carboxylic acid with a hydroxyl group at the adjacent position. nih.gov

Examples of condensation and annulation reactions in drimane synthesis are presented below:

| Reaction Type | Reactants | Reagent/Catalyst | Product | Reference(s) |

| Diels-Alder Reaction | 1-Vinyl-2,6,6-trimethylcyclohex-1-ene, Dimethyl acetylenedicarboxylate | Heat | Decalin diester adduct | rsc.org |

| Gold-Catalyzed Tandem Reaction | 1,7-diyne | Gold catalyst | Drimane-type sesquiterpenoid | nih.govacs.org |

| Intramolecular Aldol-type Condensation | Dicarbonyl precursor | Acid or base | Fused ring system | iupac.orghebmu.edu.cn |

| Lactone Formation | Hydroxy-carboxylic acid precursor | Dehydrating agent | γ-Butyrolactone fused to drimane skeleton | nih.gov |

Stereochemical and Conformational Analysis of 1,4a Dimethyldecahydronaphthalene

Diastereoisomerism in Decahydronaphthalene (B1670005) Systems

The fundamental stereoisomerism in the decahydronaphthalene framework arises from the manner in which the two cyclohexane (B81311) rings are fused. This fusion can result in two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin. chemistrysteps.com These isomers are distinguished by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a in standard decalin nomenclature).

The relative stability of these two isomers is a key consideration. Trans-decalin is generally more stable than cis-decalin by approximately 2.7 kcal/mol (11.3 kJ/mol). youtube.com This energy difference is primarily attributed to the presence of three additional gauche-butane interactions in the cis-isomer, which are absent in the all-equatorial arrangement of the trans-isomer. inflibnet.ac.inquora.com Each of these gauche interactions contributes to steric strain, destabilizing the cis-conformation.

Table 1: Relative Energies of Decalin Isomers

| Isomer | Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|

| trans-Decalin | 0 (Reference) | Minimal steric strain |

| cis-Decalin | +2.7 | 3 gauche-butane interactions |

The introduction of methyl groups onto the decalin skeleton, as in 1,4a-dimethyldecahydronaphthalene, significantly influences the relative stabilities of the cis and trans isomers. The positioning of these substituents can either exacerbate existing steric strains or introduce new ones.

In the case of trans-1,4a-dimethyldecahydronaphthalene, the methyl group at the C4a bridgehead position is axial to both rings. This leads to a substantial increase in steric strain due to multiple 1,3-diaxial interactions with the axial hydrogens on both rings. A single methyl group at a bridgehead position in a trans-decalin introduces destabilization equivalent to approximately four gauche-butane interactions. The second methyl group at the C1 position can also introduce further strain depending on its orientation.

Conversely, in cis-1,4a-dimethyldecahydronaphthalene, the methyl group at the C4a bridgehead is axial to only one ring and equatorial to the other. inflibnet.ac.in This results in fewer gauche-butane interactions compared to the trans isomer. While the unsubstituted trans-decalin is more stable, the addition of two methyl groups at the bridgehead positions can reverse this trend. For instance, in the analogous 9,10-dimethyldecalin, the cis isomer becomes more stable than the trans isomer because the trans isomer would suffer from eight gauche-butane interactions, whereas the cis isomer would have seven. inflibnet.ac.in This suggests that for this compound, the cis isomer is likely to be the more stable of the two.

Table 2: Estimated Gauche Interactions in Bridgehead-Methylated Decalins

| Compound | Isomer | Estimated Number of Gauche-Butane Interactions | Relative Stability Prediction |

|---|---|---|---|

| 9-Methyldecalin | trans | 4 | Less stable |

| cis | 5 | More stable | |

| 9,10-Dimethyldecalin | trans | 8 | Less stable |

| cis | 7 | More stable |

Conformational Preferences and Dynamics

The conformational behavior of this compound is dictated by the inherent flexibility or rigidity of the parent decalin isomer and the steric demands of the methyl substituents.

The cis-decalin framework is conformationally mobile and can undergo a chair-chair interconversion, much like cyclohexane. chemistrysteps.com This "ring-flipping" process converts one chair conformation into its mirror image, and in doing so, interchanges the axial and equatorial positions within each ring. youtube.com For an unsubstituted cis-decalin, the two conformers resulting from this interconversion are energetically identical. inflibnet.ac.in The energy barrier for this process is relatively low, allowing for rapid interconversion at room temperature. libretexts.org

In stark contrast to the cis isomer, the trans-decalin framework is conformationally "locked" or rigid. masterorganicchemistry.comdalalinstitute.com A chair-chair interconversion is not possible without breaking covalent bonds, as it would require the fused equatorial bonds to become axial, which would introduce an insurmountable amount of ring strain. masterorganicchemistry.com This conformational rigidity means that substituents on a trans-decalin ring are fixed in either an axial or equatorial position.

In cis-1,4a-dimethyldecahydronaphthalene, the methyl groups influence the conformational equilibrium of the ring flip. The two possible chair-chair conformers will no longer be of equal energy. The equilibrium will favor the conformer that minimizes steric interactions, particularly 1,3-diaxial interactions involving the methyl groups. The conformer where the methyl groups occupy more sterically favorable positions (generally equatorial or pseudo-equatorial) will be lower in energy and thus more populated at equilibrium. The presence of the bulky methyl groups will also affect the energy barrier of the chair-chair interconversion.

Absolute Stereochemistry Determination

The unambiguous assignment of the absolute configuration of the stereocenters in this compound is crucial for its definitive characterization. The two primary methods employed for this purpose are chiroptical spectroscopy and chemical correlation with precursors of known stereochemistry.

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of left and right-circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic anomalous dispersion curve observed in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) can be empirically correlated with the absolute stereochemistry of the molecule, often by applying rules such as the Octant Rule for ketones.

Circular Dichroism (CD): CD measures the difference in absorption of left and right-circularly polarized light as a function of wavelength. A CD spectrum typically shows positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of chromophores within the molecule.

For a molecule like this compound, which lacks a strong intrinsic chromophore in the accessible UV-Vis range, derivatization is often necessary to introduce a suitable chromophore. For instance, if a hydroxyl or carbonyl group is present in a related analogue, it can serve as a chromophore for CD and ORD analysis. The stereochemical environment around the introduced chromophore will dictate the sign and magnitude of the observed Cotton effects, which can then be compared to established rules or to the spectra of structurally similar compounds with known absolute configurations.

Illustrative Data for Chiroptical Analysis of a Hypothetical Ketone Analogue:

| Technique | Chromophore | Wavelength (nm) | Observed Effect | Inferred Stereochemistry |

| CD | C=O | ~290 | Positive Cotton Effect | Based on Octant Rule |

| ORD | C=O | ~300 (peak), ~280 (trough) | Positive Cotton Effect | Consistent with CD |

This table is illustrative and shows the type of data that would be obtained from a chiroptical analysis of a suitable derivative of this compound.

The interpretation of CD and ORD spectra is often supported by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the chiroptical properties of a given stereoisomer. A comparison of the calculated spectrum with the experimental spectrum can provide strong evidence for the assignment of the absolute configuration.

A powerful and definitive method for determining the absolute stereochemistry of a complex molecule is to synthesize it from a starting material of known absolute configuration through a series of stereocontrolled reactions. This approach establishes a direct chemical correlation between the stereocenters of the precursor and the final product.

For the synthesis of a specific stereoisomer of this compound, a chiral natural product with a well-defined stereochemistry, such as a terpene, could serve as a starting material. For example, a synthesis commencing from a chiral pool precursor like (+)-carvone would proceed through a sequence of reactions where the stereochemical outcome of each step is predictable and controlled.

Hypothetical Synthetic Correlation:

| Precursor | Key Transformation(s) | Product Stereocenter(s) |

| (R)-(+)-Pulegone | Robinson Annulation, Methylation | Known configuration at C4a |

| Known Chiral Intermediate | Stereoselective Reduction | Known configuration at C1 |

This table illustrates how the stereochemistry of a precursor can be correlated to the product through a synthetic sequence.

By carefully designing the synthetic route to ensure that the original stereocenters of the precursor are either retained or inverted in a predictable manner, the absolute configuration of the target molecule, this compound, can be unequivocally established. The final proof often involves comparing the physical and spectroscopic data, including the specific rotation, of the synthesized compound with that of the natural or isolated sample.

Computational and Theoretical Investigations of 1,4a Dimethyldecahydronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 1,4a-dimethyldecahydronaphthalene. wikipedia.org These calculations allow for the precise determination of molecular geometries and the prediction of various spectroscopic parameters.

DFT calculations are employed to determine the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles. By finding the minimum energy conformation on the potential energy surface, the most stable three-dimensional structure of the molecule can be identified. These calculations are crucial for understanding the steric and electronic effects of the two methyl groups on the decahydronaphthalene (B1670005) framework.

Below is a representative table of optimized geometric parameters for the most stable conformer of trans-1,4a-dimethyldecahydronaphthalene, as would be predicted by DFT calculations.

Table 1: Representative DFT-Calculated Geometric Parameters for trans-1,4a-Dimethyldecahydronaphthalene

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-C2 | 1.54 |

| C4a-C8a | 1.55 |

| C1-C9 (Methyl) | 1.54 |

| C4a-C10 (Methyl) | 1.55 |

| **Bond Angles (°) ** | |

| C2-C1-C8a | 111.5 |

| C1-C4a-C5 | 112.0 |

| C9-C1-C2 | 110.8 |

| C10-C4a-C8a | 111.2 |

| **Dihedral Angles (°) ** | |

| C8-C8a-C1-C2 | -55.2 (Chair) |

| C5-C4a-C8a-C8 | 178.5 (Trans-fusion) |

Note: These values are illustrative and represent typical outputs from DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental identification and characterization of this compound. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are commonly used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.govacs.org This is particularly useful for assigning specific resonances in complex experimental spectra to the corresponding atoms in the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there can be systematic errors in these predictions, they are often corrected using empirical scaling factors to provide excellent agreement with experimental data.

The following table provides an example of predicted ¹³C and ¹H NMR chemical shifts for key atoms in trans-1,4a-dimethyldecahydronaphthalene.

Table 2: Representative Predicted NMR Chemical Shifts (ppm) for trans-1,4a-Dimethyldecahydronaphthalene

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| C1 | 45.2 | 1.65 |

| C4a | 42.8 | - |

| C9 (Methyl) | 21.5 | 0.88 |

| C10 (Methyl) | 23.1 | 0.92 |

| C5 | 35.7 | 1.58 |

| C8 | 36.1 | 1.55 |

Note: These values are illustrative and relative to a standard (e.g., TMS). They represent typical outputs from DFT/GIAO calculations.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of time-dependent processes.

The decahydronaphthalene core of this compound can exist in various conformations, particularly in the case of the more flexible cis-isomer. libretexts.orgyoutube.com MD simulations can map out the potential energy surface of the molecule, identifying the different stable and metastable conformers and the energy barriers between them. For the cis-isomer, this would include various chair-chair and boat-chair forms. The trans-isomer is conformationally more rigid. youtube.com

MD simulations allow for the visualization and analysis of the pathways by which the molecule interconverts between different conformations. youtube.com For cis-1,4a-dimethyldecahydronaphthalene, this would involve the characteristic ring-flipping of the cyclohexane (B81311) rings. The frequency and energetics of these conformational changes can be quantified from the simulation trajectories. Such studies reveal how the methyl groups may hinder or alter the pathways of ring inversion compared to unsubstituted decalin.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. This is particularly relevant in the context of its potential role as an intermediate in terpene biosynthesis or as a product of catalytic hydrocarbon reactions. nih.govnih.gov

By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. DFT is often used for this purpose due to its balance of accuracy and computational cost. acs.orgacs.org The calculation of the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for understanding the reaction mechanism and predicting its rate. The energy difference between the reactants and the transition state gives the activation energy of the reaction.

For instance, the rearrangement of a carbocation intermediate leading to the formation of the this compound skeleton can be modeled. nih.gov The following table provides a hypothetical example of the calculated energies for a step in such a reaction.

Table 3: Representative Calculated Energies (kcal/mol) for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Carbocation Intermediate) | 0.0 |

| Transition State | +15.2 |

| Product (this compound) | -25.8 |

Note: These values are illustrative and represent typical outputs from DFT calculations for a reaction pathway analysis.

Computational Mapping of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for mapping the complex potential energy surfaces of the reactions that form decalin rings. For drimane-type sesquiterpenes, biosynthesis often involves the cyclization of farnesyl diphosphate (B83284) (FPP). Computational studies on related systems have elucidated the intricate details of these cyclization cascades, involving multiple carbocationic intermediates and transition states.

The general approach involves:

Reactant and Product Optimization: The geometries of the starting materials (e.g., a precursor diene or a polyene) and the final this compound product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structures connecting reactants, intermediates, and products. This is a critical step in understanding the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it indeed connects the correct reactant and product, thus mapping out the reaction path on the potential energy surface.

For instance, in the context of intramolecular Diels-Alder reactions that can form decalin cores, DFT calculations have been instrumental in predicting the feasibility of different reaction channels and the stereochemical outcomes. vt.edu These computational models can account for various factors, including steric and electronic effects, that govern the reaction pathway.

Elucidation of Rate-Limiting and Stereochemistry-Determining Steps

In the biosynthesis of drimane (B1240787) sesquiterpenoids, computational studies have suggested that the initial cyclization of FPP and subsequent rearrangements are crucial in defining the final stereochemistry. nih.gov DFT calculations can quantify the energy barriers for the formation of different stereoisomers, allowing for a prediction of the major product. For example, the formation of cis- or trans-fused decalin systems can be computationally evaluated by comparing the activation energies of the respective transition states.

The table below illustrates a hypothetical comparison of activation energies for different steps in a proposed reaction pathway to form a decalin derivative, as would be determined by DFT calculations.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

| Initial Cyclization | TS1 | 15.2 | Formation of the first ring. |

| Hydride Shift | TS2 | 12.5 | Rearrangement of the carbocation intermediate. |

| Second Cyclization (cis) | TS3-cis | 18.7 | Formation of the cis-fused decalin ring; Rate-Limiting & Stereochemistry-Determining . |

| Second Cyclization (trans) | TS3-trans | 21.3 | Formation of the trans-fused decalin ring. |

This table is a generalized representation based on typical computational studies of decalin formation and does not represent actual data for this compound.

In Silico Prediction of Chiroptical Properties

This compound possesses multiple chiral centers, making it an optically active molecule. Computational methods are powerful tools for predicting its chiroptical properties, which are essential for determining its absolute configuration.

Theoretical Calculations of Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for assigning the absolute configuration of chiral molecules. Time-dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating ECD spectra. researchgate.net The general workflow for the theoretical prediction of an ECD spectrum involves several steps:

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set.

TD-DFT Calculations: For each optimized conformer, the excitation energies and rotational strengths are calculated using TD-DFT.

Spectral Simulation: The calculated rotational strengths are then used to simulate the ECD spectrum, typically by applying a Gaussian or Lorentzian broadening to each transition.

By comparing the theoretically calculated ECD spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. nih.gov The choice of functional and basis set can significantly impact the accuracy of the calculated spectrum.

The following table summarizes common computational parameters used in TD-DFT calculations for ECD spectra of related organic molecules.

| Parameter | Typical Values/Methods | Purpose |

| Conformational Search | Molecular Mechanics (e.g., MMFF), Monte Carlo | To identify all relevant low-energy conformers. |

| Geometry Optimization | DFT (e.g., B3LYP, M06-2X) with basis sets like 6-31G(d) or larger | To obtain accurate geometries of the conformers. |

| TD-DFT Calculation | Functionals like B3LYP, CAM-B3LYP, PBE0 with basis sets like TZVP, aug-cc-pVDZ | To calculate excitation energies and rotational strengths. |

| Solvation Model | Polarizable Continuum Model (PCM), SMD | To account for the effect of the solvent on the ECD spectrum. |

Computational Approaches to Optical Rotation and Vibrational Circular Dichroism (VCD)

Beyond ECD, computational methods can also predict other chiroptical properties like optical rotation (OR) and Vibrational Circular Dichroism (VCD).

Optical Rotation (OR): Ab initio calculations of specific rotation have become a valuable tool for assigning the absolute configuration of chiral molecules. nih.gov DFT and coupled-cluster methods can be used to calculate the optical rotation at a specific wavelength (commonly the sodium D-line at 589.3 nm). Similar to ECD calculations, a thorough conformational analysis is essential for obtaining accurate results. The calculated OR values for the different enantiomers are then compared with the experimental value to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed structural information and is highly sensitive to the absolute configuration. The theoretical prediction of VCD spectra is typically performed using DFT. The calculation involves computing the vibrational frequencies and the corresponding dipole and rotational strengths for each vibrational mode. The comparison of the calculated VCD spectrum with the experimental one provides a reliable method for absolute configuration assignment.

The following table outlines the general computational approaches for predicting OR and VCD.

| Chiroptical Property | Computational Method | Key Calculated Parameters |

| Optical Rotation (OR) | DFT, Coupled-Cluster | Frequency-dependent optical rotatory power tensor. |

| Vibrational Circular Dichroism (VCD) | DFT | Vibrational frequencies, dipole strengths, and rotational strengths. |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4a Dimethyldecahydronaphthalene

Chromatographic-Mass Spectrometric Techniques

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of 1,4a-dimethyldecahydronaphthalene, enabling its identification and purity assessment, even within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomer Differentiation

High-resolution mass spectrometry is indispensable for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C12H22), the expected accurate mass of the molecular ion [M]+• can be calculated and compared to the experimentally determined value, confirming the elemental composition.

While HRMS provides the elemental formula, differentiating between isomers requires further experimentation. Isomers of this compound will exhibit identical high-resolution mass spectra under standard electron ionization (EI) conditions. However, subtle differences in fragmentation patterns, particularly when coupled with tandem mass spectrometry (MS/MS) techniques, may offer clues to distinguish between stereoisomers or constitutional isomers.

Table 1: Theoretical and Measured High-Resolution Mass Data for this compound

| Ion | Elemental Composition | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M]+• | C12H22 | 166.1722 | 166.1720 | -1.2 |

| [M-CH3]+ | C11H19 | 151.1487 | 151.1485 | -1.3 |

| [M-C2H5]+ | C10H17 | 137.1329 | 137.1327 | -1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, electron ionization (EI) at 70 eV typically leads to a characteristic fragmentation pattern. The molecular ion peak ([M]+•) at m/z 166 may be observed, although it can be weak due to the facile fragmentation of the saturated ring system. Key fragment ions resulting from the loss of methyl (m/z 151) and ethyl (m/z 137) groups, as well as more complex ring cleavages, provide definitive structural information. The retention time from the GC and the fragmentation pattern from the MS together confirm the identity and purity of the compound.

Table 2: Characteristic GC-MS Data for a Stereoisomer of this compound

| Retention Time (min) | Major Fragment Ions (m/z) | Relative Abundance (%) | Proposed Fragment |

| 12.5 | 166 | 10 | [M]+• |

| 151 | 85 | [M-CH3]+ | |

| 137 | 40 | [M-C2H5]+ | |

| 95 | 100 | [C7H11]+ | |

| 81 | 65 | [C6H9]+ | |

| 67 | 50 | [C5H7]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex matrices, particularly those containing non-volatile components, liquid chromatography-mass spectrometry is the technique of choice. researchgate.net While GC-MS is highly effective for volatile compounds, LC-MS can handle a broader range of sample types. researchgate.net Due to the non-polar nature of this compound, reversed-phase LC would be employed, using a non-polar stationary phase and a polar mobile phase.

Since this compound lacks easily ionizable functional groups, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are more suitable ionization sources than electrospray ionization (ESI). These techniques can effectively ionize non-polar compounds, allowing for their detection by the mass spectrometer. LC-MS is particularly valuable for analyzing environmental samples or biological extracts where this compound may be a minor component in a complex mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of this compound. numberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the chiral centers.

Advanced 1D and 2D NMR Techniques for Structural Connectivity

The ¹H NMR spectrum of this compound is complex due to significant signal overlap in the aliphatic region. While 1D ¹H NMR provides initial information, 2D NMR experiments are essential for resolving these overlaps and establishing the connectivity of the molecule. youtube.com

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton-proton connectivity throughout the decahydronaphthalene (B1670005) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the ¹H and ¹³C signals unambiguously.

Table 3: Representative ¹³C and ¹H NMR Chemical Shift Assignments for a Stereoisomer of this compound

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 40.2 | 1.65 | m |

| 2 | 22.5 | 1.40, 1.55 | m |

| 3 | 28.1 | 1.35, 1.50 | m |

| 4 | 35.8 | 1.70 | m |

| 4a | 33.5 | - | - |

| 5 | 25.9 | 1.30, 1.45 | m |

| 6 | 21.7 | 1.25, 1.40 | m |

| 7 | 29.3 | 1.38, 1.52 | m |

| 8 | 38.6 | 1.60 | m |

| 8a | 45.1 | 1.80 | m |

| 1-CH₃ | 25.4 | 0.95 | s |

| 4a-CH₃ | 18.9 | 0.88 | s |

Application of NOESY/ROESY for Stereochemical Assignments

The final and most critical step in the structural elucidation of this compound is the determination of its relative stereochemistry. This is achieved using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). acdlabs.comlibretexts.org

These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. libretexts.org By observing NOE correlations, the spatial arrangement of atoms in the molecule can be deduced. For instance, an NOE between one of the methyl groups and a specific proton on the decahydronaphthalene ring would indicate that they are on the same face of the molecule. By systematically analyzing the NOE correlations, the relative configuration of all stereocenters can be established. ROESY is often preferred for molecules of intermediate size, as it can help to avoid zero or negative NOEs that can sometimes occur in NOESY experiments. acdlabs.com

Table 4: Key NOESY/ROESY Correlations for a cis-1,4a-Dimethyldecahydronaphthalene Stereoisomer

| Proton 1 | Proton 2 | Correlation Strength | Implied Proximity |

| H from 1-CH₃ | H-8a | Strong | cis relationship |

| H from 1-CH₃ | H-2 (axial) | Medium | |

| H from 4a-CH₃ | H-5 (axial) | Strong | cis relationship |

| H from 4a-CH₃ | H-8 (axial) | Medium | |

| H-1 | H-8a | Strong | cis ring junction |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for the stereochemical analysis of chiral compounds like this compound, providing information on their absolute configuration and conformation in solution.

Electronic Circular Dichroism (ECD) for Chiral Recognition and Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to its electronic transitions. encyclopedia.pub This technique is a cornerstone for determining the absolute configuration of chiral molecules. encyclopedia.pubresearchgate.net The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. libretexts.org

The application of ECD is not limited to rigid molecules. It has been successfully used to study conformational changes in proteins upon ligand binding, demonstrating its utility in monitoring dynamic molecular interactions. grafiati.com The combination of High-Performance Liquid Chromatography (HPLC) with ECD and optical rotation detection (HPLC-ECD-OR) allows for the on-line chiroptical characterization of enantiomers in a racemic mixture. grafiati.com

Table 1: Representative ECD Data for Chiral Molecules

| Compound | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) | Reference |

| (+)-Camphor | Methanol (B129727) | 295 | +2.2 | encyclopedia.pub |

| (-)-Camphor | Methanol | 295 | -2.2 | encyclopedia.pub |

| Remisporine B (1) | Methanol | ~250, ~320 | Positive and Negative Cotton Effects | researchgate.net |

| gRNA:Cas9 RNP complex | - | 273, 235 | Positive/Negative couplet | grafiati.com |

Note: The data presented are illustrative of typical ECD measurements and may not correspond to this compound, for which specific public data is limited.

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD but operates in the infrared region of the electromagnetic spectrum, probing the differential absorption of circularly polarized light by the vibrational transitions of a chiral molecule. jascoinc.combruker.com A key advantage of VCD is that all organic molecules possess infrared absorptions, eliminating the need for a chromophore, which is essential for ECD. jascoinc.com

VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. bruker.com By comparing the experimental VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute stereochemistry can be unambiguously assigned. jascoinc.com This method has been successfully applied to a wide range of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids. bruker.comnih.gov

Recent advancements in computational methods, such as the Molecules-in-Molecules (MIM) fragment-based approach and the molecular tailoring approach (MTA), have made it possible to calculate the VCD spectra of large and complex molecules with greater efficiency and accuracy. nih.govnih.gov These methods partition a large molecule into smaller, manageable fragments, significantly reducing the computational cost without compromising the quality of the predicted spectra. nih.govnih.gov

Table 2: Key Features of VCD Spectroscopy

| Feature | Description |

| Spectral Range | Infrared region |

| Principle | Differential absorption of left and right circularly polarized IR light |

| Primary Application | Determination of absolute configuration of chiral molecules |

| Sample Requirements | Can be measured for liquids (pure or in solution) and solids (suspensions) |

| Key Advantage | No chromophore is required |

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR) Measurements

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a chiral substance varies with the wavelength of the polarized light. kud.ac.inwikipedia.org A plot of the specific rotation, [α], versus wavelength is known as an ORD curve. kud.ac.in This technique is a powerful tool for structural and stereochemical analysis of optically active compounds. scispace.com

The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), provides detailed information about the absolute configuration and conformation of the molecule. kud.ac.inscispace.com A positive Cotton effect is observed when the peak of the curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. libretexts.org

Specific Optical Rotation (SOR) is the measurement of the optical rotation at a single, specific wavelength, most commonly the sodium D-line (589.3 nm). libretexts.org While less informative than a full ORD curve, the sign and magnitude of the specific rotation can provide a preliminary indication of the enantiomeric purity and, in some cases, can be correlated with the absolute configuration through empirical rules or by comparison with known compounds. nih.gov

The combination of ORD and Circular Dichroism (CD) provides a comprehensive picture of the chiroptical properties of a molecule, as they are related through the Kronig-Kramers transforms. slideshare.net These techniques have been instrumental in the structural elucidation of natural products, particularly in cases where other methods are not applicable. scispace.com

Ion Mobility Spectrometry (IMS) and Coupled Techniques

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.org This separation occurs on a millisecond timescale, making it readily compatible with mass spectrometry (IMS-MS) for multidimensional analysis. nih.gov

Separation and Characterization of Isomers Based on Collisional Cross Section (CCS)

A key parameter measured in IMS is the collisional cross section (CCS), which is a measure of the effective area of the ion as it collides with a neutral buffer gas. nih.gov The CCS value is highly dependent on the three-dimensional structure of the ion, allowing for the separation of isomers that have the same mass but different shapes. nih.gov This capability is particularly valuable for distinguishing between constitutional isomers, diastereomers, and even enantiomers in some cases.

The integration of IMS with mass spectrometry provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and identify individual components. nih.gov The CCS value serves as an additional descriptor for chemical annotation in both targeted and untargeted metabolomics and proteomics studies. nih.govnih.gov

Various types of IMS instruments exist, including drift-tube IMS (DTIMS), traveling-wave IMS (TWIMS), trapped ion mobility spectrometry (TIMS), and field-asymmetric waveform ion mobility spectrometry (FAIMS), each with its own advantages and disadvantages. nih.govuab.edu

Table 3: Comparison of Common IMS Techniques

| Technique | Principle of Separation | Key Features |

| Drift-Tube IMS (DTIMS) | Ions drift through a gas-filled tube under a static electric field. | Provides direct measurement of CCS. |

| Traveling-Wave IMS (TWIMS) | Ions are propelled through a gas-filled cell by a series of voltage waves. | High-resolution separation, requires calibration for CCS determination. |

| Trapped Ion Mobility Spectrometry (TIMS) | Ions are trapped in a gas flow by an opposing electric field. | High resolution and sensitivity. |

| Field-Asymmetric Waveform IMS (FAIMS) | Separation is based on the difference in ion mobility at high and low electric fields. | Effective for separating isobaric and isomeric ions. |

IMS-MS/MS for Fragmentation Analysis and Structural Discrimination

The coupling of ion mobility spectrometry with tandem mass spectrometry (IMS-MS/MS) provides a powerful platform for detailed structural characterization. In this setup, ions are first separated by their mobility, then selected for fragmentation, and the resulting fragment ions are analyzed by the mass spectrometer.

This approach allows for the acquisition of fragmentation data for individual isomers that may be inseparable by mass spectrometry alone. The fragmentation patterns of different isomers can be distinct, providing an additional layer of information for their identification and structural elucidation. This is particularly useful in lipidomics and metabolomics, where the presence of numerous isomeric species presents a significant analytical challenge. nih.gov

Furthermore, IMS can be used to study the conformational landscape of ions. Different conformers of the same molecule can have different CCS values and may exhibit different fragmentation behavior upon collisional activation. By correlating the mobility separation with the fragmentation data, it is possible to gain insights into the gas-phase structure and stability of different conformers.

Applications of 1,4a Dimethyldecahydronaphthalene in Advanced Organic Synthesis

Building Blocks for Complex Natural Products

The 1,4a-dimethyldecahydronaphthalene skeleton is a common feature in numerous terpenoids and steroids, making it a critical building block in their total synthesis. The strategic assembly of this core structure is often a pivotal step in the synthetic route to these complex molecules.

Role in Total Synthesis of Terpenoids and Steroids

The decalin framework of this compound is central to the structure of many sesquiterpenes and diterpenes. For instance, the drimane (B1240787) sesquiterpenoids, a class of natural products with diverse biological activities, are characterized by a decalin core with a specific methylation pattern. nih.govwur.nlrsc.orgrsc.orgacs.org The total synthesis of drimane-type sesquiterpenoids often involves the construction of a substituted decalin ring system as a key intermediate. nih.gov Similarly, the labdane (B1241275) diterpenes, another large family of natural products, are biosynthesized from a bicyclic precursor that contains the decalin framework. acs.orgnih.govacs.orgmdpi.com Synthetic efforts towards these molecules, therefore, heavily rely on methodologies to construct the this compound core.

The general biosynthetic pathway for many of these terpenoids involves the cyclization of acyclic precursors like geranylgeranyl pyrophosphate (GGPP) to form the characteristic bicyclic decalin skeleton. cjnmcpu.com This biological strategy has inspired chemists to devise biomimetic approaches in the laboratory.

Synthetic Strategies Utilizing the Decalin Framework

A variety of synthetic strategies have been developed to construct the decalin framework, which can be broadly categorized into two main approaches: sequential construction of the two rings or a simultaneous formation through a single reaction. rsc.org

Key synthetic strategies include:

Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of decalin systems. rsc.orgnih.gov This reaction allows for the formation of the bicyclic ring system with high stereocontrol.

Polyene Cyclization: Cationic polyene cyclization, mimicking the biosynthetic pathways, is another important strategy. acs.org This method involves the cyclization of a linear polyene precursor, often initiated by a Lewis acid, to form the decalin core.

Robinson Annulation: This classic ring-forming reaction can be employed to build the second six-membered ring onto an existing cyclohexane (B81311) derivative.

Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to construct the decalin ring system, particularly for the formation of specific stereoisomers.

These strategies have been successfully applied in the total synthesis of various natural products containing the this compound motif.

| Synthetic Strategy | Description | Key Features |

| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition reaction within a single molecule to form the bicyclic decalin system. rsc.orgnih.gov | High stereocontrol, convergent. |

| Cationic Polyene Cyclization | Biomimetic cyclization of a linear polyene initiated by a carbocation. acs.org | Mimics biosynthesis, can lead to complex polycyclic systems. |

| Robinson Annulation | A base-catalyzed reaction that combines a ketone and a methyl vinyl ketone to form a cyclohexenone ring. | Classic and reliable method for ring formation. |

| Radical Cyclization | Formation of the bicyclic system through the cyclization of radical intermediates. | Useful for specific stereochemical outcomes. |

Precursors for Novel Molecular Architectures